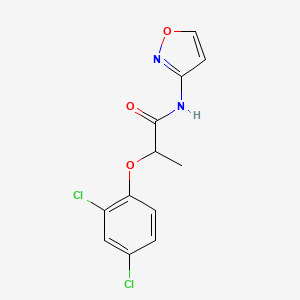![molecular formula C31H42N2O2 B4658697 N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]dicyclobutanecarboxamide](/img/structure/B4658697.png)
N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]dicyclobutanecarboxamide
説明
N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]dicyclobutanecarboxamide, also known as MB-CDCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MB-CDCA is a macrocyclic compound that is synthesized through a multistep process.
科学的研究の応用
N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]dicyclobutanecarboxamide has been studied for its potential applications in various fields, including drug delivery, catalysis, and sensing. In drug delivery, this compound has been shown to have high encapsulation efficiency and sustained release properties, making it a promising candidate for targeted drug delivery. In catalysis, this compound has been used as a catalyst for various reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols. In sensing, this compound has been used as a fluorescent sensor for the detection of metal ions.
作用機序
The mechanism of action of N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]dicyclobutanecarboxamide is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the structure and function of these molecules, which can result in various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that this compound can reduce the levels of oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]dicyclobutanecarboxamide in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and use in various experiments. However, one of the limitations is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]dicyclobutanecarboxamide research. One direction is to further explore its potential as a drug delivery system, particularly for targeted delivery of anticancer drugs. Another direction is to investigate its potential as a catalyst for various reactions, including the synthesis of pharmaceuticals and fine chemicals. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems.
Conclusion
This compound is a macrocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves a multistep process, and it has been studied for its potential applications in drug delivery, catalysis, and sensing. The mechanism of action of this compound is not fully understood, but it has been shown to have various biochemical and physiological effects. Although there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound.
特性
IUPAC Name |
N-[4-[[4-(cyclobutanecarbonylamino)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2O2/c1-5-22-16-20(17-23(6-2)28(22)32-30(34)26-11-9-12-26)15-21-18-24(7-3)29(25(8-4)19-21)33-31(35)27-13-10-14-27/h16-19,26-27H,5-15H2,1-4H3,(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZXBZQRXPKLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1NC(=O)C2CCC2)CC)CC3=CC(=C(C(=C3)CC)NC(=O)C4CCC4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4658617.png)
![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4658629.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4658637.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4658648.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4658653.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4658670.png)
![3a-phenyl-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4658685.png)


![3-cyclohexyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4658710.png)

![N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B4658720.png)
![N-allyl-2-[3-(dimethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B4658724.png)
![butyl 4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B4658727.png)